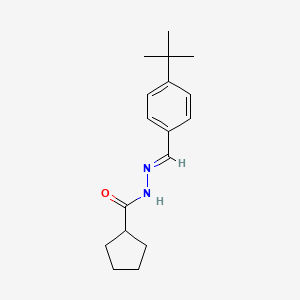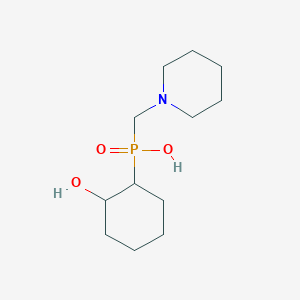
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling.
Wirkmechanismus
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide exerts its pharmacological effects by inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is a negative regulator of insulin signaling. N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide enhances insulin signaling, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to improve glucose uptake and glycemic control in animal models of diabetes and obesity. The compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production. In addition, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibition. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. One area of research could be the development of more potent and selective N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibitors based on the structure of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. Another area of research could be the investigation of the compound's effects on other signaling pathways and cellular processes. Finally, the therapeutic potential of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide in other diseases, such as cancer and neurodegenerative disorders, could also be explored.
Synthesemethoden
The synthesis of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide involves the reaction of 4-tert-butylbenzaldehyde with cyclopentanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. The compound has been found to be a potent inhibitor of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is an enzyme that negatively regulates insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide can enhance insulin signaling, leading to improved glucose uptake and glycemic control.
Eigenschaften
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-13(9-11-15)12-18-19-16(20)14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPMRQVZWYBJR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-tert-butylphenyl)methylidene]cyclopentanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)
![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)

![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)

![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)